molecular formula C6H9BrN2 B1290141 4-Bromo-1-isopropyl-1H-pyrazole CAS No. 313735-62-5

4-Bromo-1-isopropyl-1H-pyrazole

Cat. No.: B1290141
CAS No.: 313735-62-5
M. Wt: 189.05 g/mol
InChI Key: HYWPFIXULAMLRZ-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrazole has diverse applications in scientific research:

Safety and Hazards

4-Bromo-1-isopropyl-1H-pyrazole is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may be used as starting material in the synthesis of 1,4′-bipyrazoles . Also, it is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-substituted pyrazoles, can act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy production and ion transport in cells.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it may impact pathways related to energy metabolism within the cell.

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it may disrupt energy production and ion balance within cells, potentially leading to cellular dysfunction.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-isopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with enzymes such as liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolism of alcohols in the liver. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to altered protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, affecting the metabolism of alcohols and other substrates . The compound can also influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production . Additionally, this compound may interact with cofactors and other molecules involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound may accumulate in the liver, where it exerts its inhibitory effects on liver alcohol dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it may be found in the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole typically involves the bromination of 1-isopropyl-1H-pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

Comparison: 4-Bromo-1-isopropyl-1H-pyrazole is unique due to its isopropyl substituent, which can influence its reactivity and biological activity compared to other similar compounds. The presence of the isopropyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems .

Properties

IUPAC Name

4-bromo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPFIXULAMLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624881
Record name 4-Bromo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313735-62-5
Record name 4-Bromo-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-isopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34 mmol) in DMF (70 ml) were added K2CO3 (11.83 g, 85.6 mmol, 2.5 eq.) and 2-bromopropane (6.3 g, 51.36 mmol, 1.5 eq.) and the mixture was stirred at RT for 12 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off and the crude residue was purified by column chromatography (60-120 silica gel, 20% ethyl acetate in hexane) to afford the product in 89% yield (5.8 g). 1H NMR (300 MHz, DMSO-d6): δ 8.01 (s, 1H), 7.50 (s, 1H), 4.49-4.43 (m, 1H), 1.38 (d, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.83 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A sealable vessel was charged with potassium carbonate (3.76 g, 27.2 mmol), 4-bromo-1H-pyrazole (4.00 g, 27.2 mmol), and 10 mL DMF. To this mixture, 2-iodopropane (3.27 ml, 32.7 mmol) was added and the vessel sealed. The mixture was heated at 80 C for 16 h and allowed to cool to rt. The mixture was diluted with EtOAc, extracted with water, water, sat NaHCO3, and the organic layer dried over Na2SO4, filtered and evaporated. The mixture was purified via flash chromatography using a EtOAc in CH2Cl2 gradient. The desired compound (as determined by TLC, I2 stain) was collected as a colorless liquid.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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